molecular formula C12H10F3NO2 B13466232 3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile

3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile

Cat. No.: B13466232
M. Wt: 257.21 g/mol
InChI Key: BKNFZDQEDAEWTL-UHFFFAOYSA-N
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Description

3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile is an organic compound that features a cyclobutane ring substituted with a hydroxy group, a phenyl ring with a trifluoromethoxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable cyclobutane precursor in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of 3-oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile.

    Reduction: Formation of 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanemethanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. The nitrile group can participate in interactions with enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile
  • 1-(4-(Trifluoromethoxy)phenyl)cyclopropylmethanamine hydrochloride
  • 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid

Uniqueness

3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile is unique due to the presence of the hydroxy group on the cyclobutane ring, which can significantly influence its chemical reactivity and biological interactions compared to similar compounds that lack this functional group.

Properties

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H10F3NO2/c13-12(14,15)18-10-3-1-8(2-4-10)11(7-16)5-9(17)6-11/h1-4,9,17H,5-6H2

InChI Key

BKNFZDQEDAEWTL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C#N)C2=CC=C(C=C2)OC(F)(F)F)O

Origin of Product

United States

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